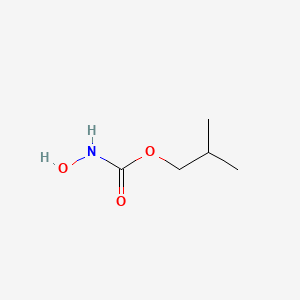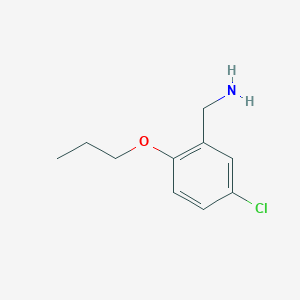
(5-Chloro-2-propoxybenzyl)amine
Vue d'ensemble
Description
“(5-Chloro-2-propoxybenzyl)amine” is a chemical compound with the molecular formula C10H14ClNO . It is also known as “(5-chloro-2-propoxyphenyl)methanamine hydrochloride” and has a molecular weight of 236.14 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H14ClNO.ClH/c1-2-5-13-10-4-3-9 (11)6-8 (10)7-12;/h3-4,6H,2,5,7,12H2,1H3;1H . This code provides a detailed description of the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 236.14 .Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
- The study by Butcher et al. (2007) examined a molecule similar to (5-Chloro-2-propoxybenzyl)amine, focusing on its crystal structure and molecular interactions. They found that the molecule forms a nearly planar arrangement and is stabilized by intramolecular hydrogen bonding, which is crucial for understanding its chemical properties and potential applications in materials science (Butcher, Jasinski, Mayekar, Yathirajan, & Narayana, 2007).
Ligand Chemistry for Metal Ions
- Liu et al. (1993) researched hexadentate N3O3 amine phenols, including derivatives of this compound, for Group 13 metal ions. This study contributes to the understanding of how such compounds can act as ligands, potentially aiding in the development of new materials or catalytic processes (Liu, Wong, Rettig, & Orvig, 1993).
Reductive Chemistry in Cytotoxins
- Palmer et al. (1995) explored the reductive chemistry of a compound structurally similar to this compound. Their findings are significant for understanding how such compounds can be reduced in biological systems, which is essential for designing drugs with targeted cytotoxic properties (Palmer, van Zijl, Denny, & Wilson, 1995).
Synthesis and IR Spectra of Derivatives
- The work by Simov and Davidkov (1981) on the synthesis and IR spectra of 2-aminobenzoxazole derivatives, including those with a 5-chloro substituent, helps in understanding the chemical behavior and potential applications of these derivatives in various fields like dye production and pharmaceuticals (Simov & Davidkov, 1981).
Synthesis and Antimicrobial Activities
- Shi et al. (2007) investigated Schiff bases derived from 5-chloro-salicylaldehyde and primary amines, providing insights into the potential antimicrobial applications of these compounds. This research is relevant for developing new antimicrobial agents (Shi, Ge, Tan, Li, Song, Zhu, & Tan, 2007).
Mécanisme D'action
Mode of Action
It is suggested that the compound may interact with its targets through the formation of reactive nitrogen species (rns) during autoxidation . The RNS produced during this process could be responsible for the antimicrobial properties of this compound .
Biochemical Pathways
The compound’s potential to produce RNS during autoxidation suggests it may influence pathways related to oxidative stress and antimicrobial activity
Result of Action
It is suggested that the compound may exhibit antimicrobial properties, potentially preventing the spread of pathogens and inhibiting microbial-induced biodegradation .
Propriétés
IUPAC Name |
(5-chloro-2-propoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6H,2,5,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZSTQRIWNVQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



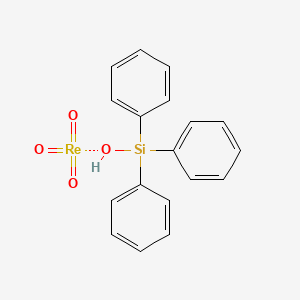
![2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid](/img/structure/B3146730.png)

![2-Methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3146741.png)
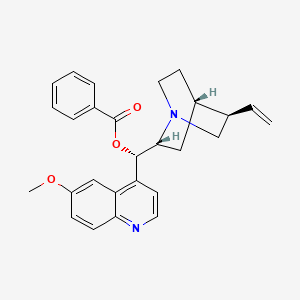
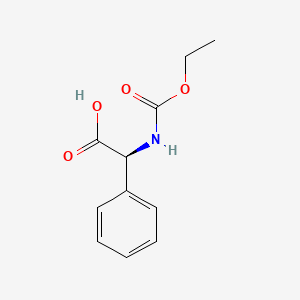


![4-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride](/img/structure/B3146781.png)
![1,2-Bis[2-methyl-5-(4-pyridyl)-3-thienyl]cyclopentene](/img/structure/B3146812.png)
![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one](/img/structure/B3146824.png)
